molecular formula C16H17NO B1609010 2-(2-Phenoxyphenyl)pyrrolidine CAS No. 68548-77-6

2-(2-Phenoxyphenyl)pyrrolidine

Cat. No. B1609010
CAS RN: 68548-77-6
M. Wt: 239.31 g/mol
InChI Key: YBBFRARAGUJNOJ-UHFFFAOYSA-N
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Description

“2-(2-Phenoxyphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is chiral and can exist as either the levorotatory or dextrorotatory form .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, (S)-2-Phenylpyrrolidine could react with N-{3-nitro-4-[(oxan-4-ylmethyl)amino]benzenesulfonyl}-4-{2-oxo-7-azaspiro[3.5]nonan-7-yl}-2-[(11R, 15S)-4-{[2-(trimethylsilyl)ethoxy]methyl}-13, 16-dioxa-2,4,10-triazatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),2,5,7-tetraen-10-yl]benzamide to synthesize an intermediate of BCL-2 inhibitor .

Future Directions

The pyrrolidine ring and its derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-(2-Phenoxyphenyl)pyrrolidine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-phenoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17-15/h1-5,7-9,11,15,17H,6,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBFRARAGUJNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394684
Record name 2-(2-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenoxyphenyl)pyrrolidine

CAS RN

68548-77-6
Record name Pyrrolidine, 2-(2-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68548-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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